molecular formula C11H21Cl2N3S B13492300 1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride

1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride

Cat. No.: B13492300
M. Wt: 298.3 g/mol
InChI Key: LKIUUEIGALLSPC-UHFFFAOYSA-N
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Description

1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride is a heterocyclic compound that contains a thiazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with piperidine, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the final product is obtained by treating the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Properties

Molecular Formula

C11H21Cl2N3S

Molecular Weight

298.3 g/mol

IUPAC Name

[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanamine;dihydrochloride

InChI

InChI=1S/C11H19N3S.2ClH/c1-9-13-11(8-15-9)7-14-4-2-10(6-12)3-5-14;;/h8,10H,2-7,12H2,1H3;2*1H

InChI Key

LKIUUEIGALLSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)CN.Cl.Cl

Origin of Product

United States

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